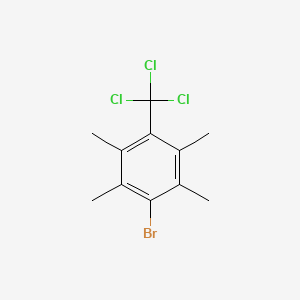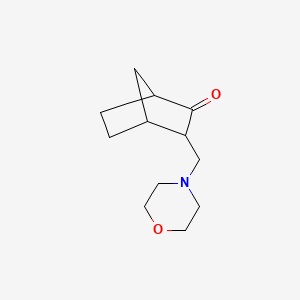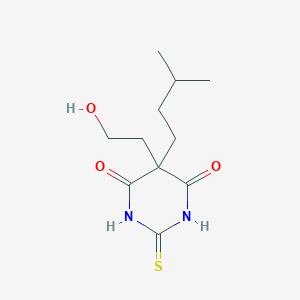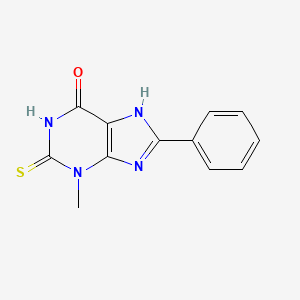
2-Benzimidazolethiol, 1-(4-hydroxyanilinomethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzimidazolethiol, 1-(4-hydroxyanilinomethyl)-, hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a benzimidazole ring, a thiol group, and a hydroxyanilinomethyl substituent. It is often used in various fields such as chemistry, biology, medicine, and industry due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzimidazolethiol, 1-(4-hydroxyanilinomethyl)-, hydrochloride typically involves the reaction of benzimidazolethiol with 4-hydroxyanilinomethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Quality control measures are also implemented to ensure the final product meets the required standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzimidazolethiol, 1-(4-hydroxyanilinomethyl)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydroxyanilinomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may result in the formation of disulfides, while reduction of the hydroxyanilinomethyl group may yield corresponding amines.
Aplicaciones Científicas De Investigación
2-Benzimidazolethiol, 1-(4-hydroxyanilinomethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Benzimidazolethiol, 1-(4-hydroxyanilinomethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical processes. The thiol group plays a crucial role in these interactions, as it can form covalent bonds with target molecules.
Comparación Con Compuestos Similares
2-Benzimidazolethiol, 1-(4-hydroxyanilinomethyl)-, hydrochloride can be compared with other similar compounds, such as:
2-Benzimidazolethiol: Lacks the hydroxyanilinomethyl group, resulting in different chemical properties and applications.
4-Hydroxyanilinomethyl chloride: Lacks the benzimidazolethiol moiety, leading to different reactivity and uses.
The unique combination of the benzimidazole ring, thiol group, and hydroxyanilinomethyl substituent in this compound makes it distinct from these similar compounds, providing it with unique chemical properties and applications.
Propiedades
Número CAS |
73688-73-0 |
|---|---|
Fórmula molecular |
C14H14ClN3OS |
Peso molecular |
307.8 g/mol |
Nombre IUPAC |
3-[(4-hydroxyanilino)methyl]-1H-benzimidazole-2-thione;hydrochloride |
InChI |
InChI=1S/C14H13N3OS.ClH/c18-11-7-5-10(6-8-11)15-9-17-13-4-2-1-3-12(13)16-14(17)19;/h1-8,15,18H,9H2,(H,16,19);1H |
Clave InChI |
GIIDMASDVLFXDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=S)N2CNC3=CC=C(C=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




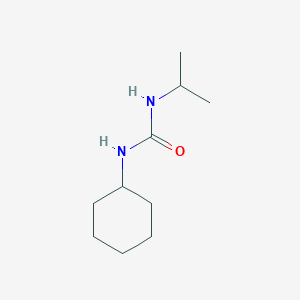

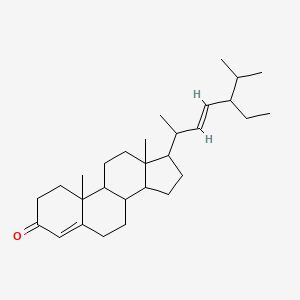
![2-[(4-methylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B11959019.png)
